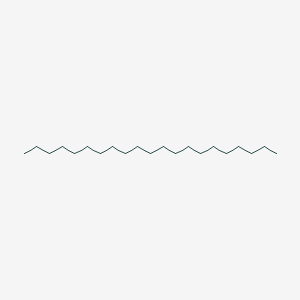

Heneicosane

Description

Properties

IUPAC Name |

henicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZRRHPUDJQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047097 | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia] | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

673.7 °F at 760 mmHg (NTP, 1992), 359 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.73X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water, White solid | |

CAS No. |

629-94-7 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93S5U5DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heneicosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.9 °F (NTP, 1992), 40.4 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Heneicosane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of heneicosane, alongside detailed experimental protocols and its role in biological systems. This compound, a long-chain saturated hydrocarbon, is of increasing interest in various scientific fields, including entomology, pharmacology, and materials science.

Core Chemical and Physical Properties

This compound is a straight-chain alkane consisting of 21 carbon atoms.[1] Its non-polar nature governs its solubility and physical state. At room temperature, it exists as a white, waxy solid.[2][3]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Unit |

| Chemical Formula | C₂₁H₄₄ | - |

| Molar Mass | 296.57 | g·mol⁻¹ |

| Melting Point | 39-41 | °C |

| Boiling Point | 356.10 | °C |

| Density | 0.7919 | g·mL⁻¹ |

| Flash Point | 113 | °C |

| Water Solubility | 2.9 x 10⁻⁸ | mg/L at 25°C |

| Vapor Pressure | 8.73 x 10⁻⁵ | mm Hg at 25°C |

| Refractive Index | 1.4441 | at 20°C |

(Data sourced from multiple references, including[1],[2],[3],)

Molecular Structure and Identification

The chemical formula for this compound is C₂₁H₄₄, with the linear formula CH₃(CH₂)₁₉CH₃.[1] It belongs to the alkane family of hydrocarbons, characterized by single bonds between carbon atoms.[4]

Synonyms: n-Heneicosane, Henicosane.[1][2]

Key Identifiers:

Experimental Protocols

Synthesis of n-Heneicosane

A common method for the preparation of n-heneicosane involves a two-step process with a high overall yield (>95%).[6]

Step 1: Synthesis of 2-Heneicosanone

-

To a 2-liter, two-necked round-bottom flask equipped with a mechanical stirrer, water condenser, and a calcium chloride guard tube, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6, 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.[6]

-

The mixture is stirred and refluxed at 90°C.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is treated with water and extracted with an organic solvent like dichloromethane.

-

The organic layer is then washed, dried, and concentrated to yield crude 2-heneicosanone.

Step 2: Reduction to n-Heneicosane

-

The crude 2-heneicosanone is reduced using hydrazine hydrate and potassium hydroxide in diethylene glycol.[6]

-

The resulting n-heneicosane is separated by extraction with dichloromethane followed by evaporation of the solvent.[6]

-

The crude product is purified by distillation (boiling point 129°C at 0.05 mm Hg pressure) followed by recrystallization from acetone.[6]

Spectroscopic Analysis

Standard spectroscopic techniques are used for the characterization of this compound.

-

Infrared (IR) Spectroscopy: Analysis can be performed on the crystalline solid (melt) or using Attenuated Total Reflectance (ATR). The spectrum is characterized by strong C-H stretching and bending vibrations typical of long-chain alkanes.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is relatively simple, showing signals for the methyl (CH₃) and methylene (CH₂) protons.

-

¹³C NMR: The spectrum displays distinct peaks for the different carbon environments within the long alkyl chain.[1]

-

Biological Significance and Applications

This compound has demonstrated notable biological activity, positioning it as a molecule of interest for drug development and pest management.

Pheromonal Activity

This compound acts as a pheromone in several insect species. It is a recognition pheromone for the queen and king in the subterranean termite Reticulitermes flavipes and an oviposition pheromone for the Aedes aegypti mosquito, which is a vector for diseases like dengue fever.[1][3] This makes it a potential candidate for use in targeted insect baits and traps.[3]

Pheromonal signaling pathway of this compound in insects.

Antimicrobial and Anti-inflammatory Potential

Recent studies have highlighted the antimicrobial and anti-inflammatory properties of this compound. It has shown efficacy against various microbes and can inhibit the release of inflammatory mediators.[7][8]

-

Antimicrobial Action: this compound has been found to inhibit the growth of certain bacteria and fungi, including Streptococcus pneumoniae and Aspergillus fumigatus.[8] It can also inhibit the production of aflatoxin by certain fungal species.[7][9]

-

Anti-inflammatory Effects: Research suggests that this compound may exert anti-inflammatory, analgesic, and antipyretic effects by inhibiting the release of inflammatory mediators like prostaglandins and cytokines.[7]

Inhibitory effects of this compound on biological pathways.

Conclusion

This compound is a multifaceted long-chain alkane with well-defined chemical and physical properties. Its role as an insect pheromone presents opportunities for the development of novel pest control strategies. Furthermore, its emerging antimicrobial and anti-inflammatory activities suggest a potential for its application in the pharmaceutical and drug development sectors. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound for further investigation into its diverse applications.

References

- 1. This compound | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 629-94-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. hmdb.ca [hmdb.ca]

- 5. scbt.com [scbt.com]

- 6. US7615672B2 - Process for the preparation of n-heneicosane - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS#:629-94-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Physical Properties of n-Heneicosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Heneicosane (C₂₁H₄₄) is a long-chain, saturated hydrocarbon belonging to the alkane series.[1] As a high-molecular-weight paraffin, it exists as a white, waxy solid at room temperature.[2][3] Its well-defined physical properties make it a valuable standard in various analytical techniques, a component in the formulation of waxes and lubricants, and a subject of study in the broader field of hydrocarbon chemistry.[3] This technical guide provides a comprehensive overview of the core physical properties of n-Heneicosane, complete with quantitative data, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Core Physical Properties of n-Heneicosane

The physical characteristics of n-Heneicosane are dictated by its long, unbranched carbon chain, which results in significant van der Waals forces between molecules. These intermolecular forces govern its state of matter, melting and boiling points, and solubility.

Quantitative Data Summary

The following tables summarize the key physical properties of n-Heneicosane, compiled from various scientific sources.

Table 1: General and Molar Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₄₄ | [4][5] |

| Molecular Weight | 296.57 g/mol | [4][6] |

| Appearance | White crystalline solid/chunks/flakes | [2][7] |

| Odor | Waxy | [8] |

Table 2: Thermodynamic Properties

| Property | Value | Conditions | Reference(s) |

| Melting Point | 39-41 °C (102.2-105.8 °F) | - | [4][6] |

| Boiling Point | 356.1 °C (673 °F) | at 760 mmHg | [5] |

| 100 °C (212 °F) | at 2 mmHg | [4][6] | |

| Flash Point | 113 °C (235.4 °F) | Closed Cup | [6][9] |

| Heat of Vaporization (ΔvapH) | 107.3 ± 2.5 kJ/mol | at 298.15 K | [10][11] |

| Heat of Fusion (ΔfusH) | 46.6 - 47.7 kJ/mol | - | [12] |

Table 3: Physical and Chemical Properties

| Property | Value | Conditions | Reference(s) |

| Density | 0.792 g/cm³ | at 20°C | [4] |

| Refractive Index (n_D) | 1.4352 | at 45°C | [4][8] |

| Vapor Pressure | <1 mmHg | at 20 °C | [4][9] |

| 6.14 x 10⁻⁵ mmHg | at 25 °C | [5] | |

| Water Solubility | Insoluble | - | [2][13] |

| Solubility in Organic Solvents | Soluble in petroleum ether, chloroform, hexane; Slightly soluble in ethanol | - | [8][13] |

Experimental Protocols

The determination of the physical properties of n-Heneicosane relies on well-established laboratory techniques. The following sections detail the methodologies for measuring its key characteristics.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of n-Heneicosane (typically 1-5 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate. For n-Heneicosane, a suitable range would be from room temperature to approximately 60°C, with a heating rate of 2-5°C/min to ensure high resolution.

-

Measurement: The DSC cell is heated at the programmed rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: As the n-Heneicosane sample melts, it absorbs heat, resulting in a detectable endothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a solid like n-Heneicosane, its boiling point is determined at reduced pressures to prevent thermal decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

-

Sample Introduction: The n-Heneicosane sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then gently heated.

-

Measurement: The temperature is monitored closely. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of condensate is observed in the condenser. This temperature reading is recorded as the boiling point at the measured pressure.

Density Determination by Pycnometer

A pycnometer is a flask with a precise volume used to determine the density of a substance.

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Mass of Pycnometer with n-Heneicosane: The pycnometer is emptied, dried, and filled with molten n-Heneicosane (heated just above its melting point). It is then cooled to a known temperature (e.g., 20°C, at which n-Heneicosane is solid) and weighed (m₃).

-

Calculation: The density (ρ) of n-Heneicosane is calculated using the formula: ρ = (m₃ - m₁) / V

Visualizations

Experimental Workflow for Purity and Identity Confirmation of a Solid Organic Compound

The following diagram illustrates a typical workflow for confirming the identity and assessing the purity of a solid organic compound like n-Heneicosane using melting point analysis.

Caption: Workflow for identity and purity assessment via melting point.

Logical Relationship for Solubility Testing

This diagram outlines the logical steps to determine the solubility of a non-polar compound like n-Heneicosane in various solvents.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. nist.gov [nist.gov]

- 10. Solubility of Alkanes in organic solvents [mail.almerja.net]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Heneicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of heneicosane, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a reference standard, a component in formulations, or in the study of long-chain aliphatic hydrocarbons.

Physicochemical Data of this compound

This compound is a straight-chain saturated hydrocarbon with the chemical formula C21H44.[1][2] It belongs to the alkane series and is a white, waxy solid at room temperature.[2][3] The following table summarizes its key quantitative properties.

| Property | Value | Units |

| Molecular Formula | C21H44 | - |

| Molecular Weight | 296.57 g/mol | g/mol |

| Melting Point | 39-41 °C (lit.) | °C |

| 40.5 | °C | |

| Boiling Point | 356.10 at 760 mmHg | °C |

| 100 at 2 mmHg | °C | |

| Density | 0.7919 g/mL at 20 °C | g/mL |

| Vapor Pressure | <1 mmHg at 20 °C | mmHg |

| Flash Point | 113 (closed cup) | °C |

Experimental Protocols for a Key Property

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standard laboratory protocols for these measurements.

Determination of Melting Point using a Thiele Tube

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.[1][2] It utilizes a specially designed glass tube containing a high-boiling point oil to ensure uniform heating of the sample.[4]

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Thermometer (-10 to 400 °C)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or a small piece of rubber tubing

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The tube is tapped gently to ensure the sample is tightly packed.

-

Apparatus Setup: The Thiele tube is filled with oil to a level just above the top of the side arm. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed. The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the tube promotes convection currents in the oil, leading to uniform temperature distribution.[5]

-

Observation: The temperature is increased at a rate of approximately 2°C per minute as it approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[6] A narrow melting range (0.5-1°C) is indicative of a pure compound.[5]

Determination of Boiling Point using the Siwoloboff Method

For determining the boiling point of a liquid, especially with small sample volumes, the Siwoloboff method is highly suitable.[3] This technique observes the temperature at which the vapor pressure of the liquid equals the external pressure.[7]

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube and heating oil (or a beaker with heating oil on a hot plate)

-

Rubber band

Procedure:

-

Sample Preparation: The small test tube is filled to a depth of about 1-2 cm with this compound (which will be in a liquid state at the elevated temperatures required for this measurement). A capillary tube, sealed at one end, is placed inside the test tube with its open end facing downwards.

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube or a beaker of oil on a hot plate.[3]

-

Heating: The heating bath is heated gently. Initially, a stream of bubbles will be seen escaping from the capillary tube as the air trapped inside expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

Observation: Once a steady stream of bubbles is observed, the heat source is removed. The liquid and the apparatus are allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[3] This is the point where the external pressure is greater than the vapor pressure of the sample.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for assessing the purity of a this compound sample using melting point analysis.

Caption: Key physical and chemical properties of this compound.

References

The Occurrence and Analysis of Heneicosane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosane (C21H44) is a long-chain, saturated hydrocarbon found in a variety of plant species. As a component of epicuticular waxes and essential oils, it plays a role in protecting plants from environmental stressors and mediating interactions with other organisms. This technical guide provides an in-depth overview of the natural sources of this compound in plants, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and chemical ecology.

Natural Sources of this compound in Plants

This compound has been identified in a diverse range of plant species, from medicinal herbs to common flowers. Its presence is often associated with the plant's essential oil or the protective waxy layer on its leaves. Notable plant sources of this compound include:

-

Safflower (Carthamus tinctorius) : The essential oil derived from the flowers of the safflower plant contains this compound as one of its major components[1][2].

-

Damask Rose (Rosa damascena) : this compound is a significant constituent of the essential oil of Damask rose, a plant highly valued in the perfume and cosmetic industries.[3][4]

-

Elderberry (Sambucus nigra) : This plant is another known source of this compound.

-

Cestrum nocturnum : Commonly known as night-blooming jasmine, this plant's leaves contain this compound in their epicuticular wax.[5]

-

Aerva persica

-

Ageratum houstonianum

-

Anoectochilus roxburghii

-

Artemesia absenthium

-

Clinopodium nepeta

-

Crateva religiosa

-

Geranium robertianum

-

Gratiola monnieri

-

Impatiens latifolia

-

Markhamia platycalyx

-

Periploca laevigata

-

Vanilla madagascariensis

-

Magnolia officinalis

-

Plumbago zeylanica

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed, and even the specific environmental conditions in which the plant was grown. The following tables summarize the available quantitative data for this compound in select plant species.

| Plant Species | Plant Part | Analytical Method | This compound Concentration (% of total essential oil/n-alkanes) | Reference |

| Rosa damascena | Flowers | GC-MS | 5.8 - 18.6 | [6] |

| Rosa damascena | Flowers | GC-MS | 8.79 - 9.05 | [7] |

| Rosa damascena | Flowers | GC-MS | 10.3 | [4] |

| Rosa damascena | Flowers | GC-MS | 19.325 | [3] |

| Rosa damascena | Flowers | GC-MS | 32.38 | [3] |

| Cestrum nocturnum | Mature Leaves (Epicuticular Wax) | GC | 1.31 | [5] |

Experimental Protocols

Extraction of n-Alkanes from Plant Epicuticular Wax

This protocol outlines a general method for the extraction of this compound and other n-alkanes from the waxy outer layer of plant leaves.

Materials:

-

Fresh plant leaves

-

n-hexane (analytical grade)

-

Beakers

-

Filter paper

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Collect fresh, healthy leaves from the plant of interest.

-

Gently rinse the leaves with distilled water to remove any surface debris and pat them dry.

-

Immerse the leaves in a beaker containing a sufficient volume of n-hexane to fully submerge them. The immersion time can range from 30 seconds to 2 minutes, depending on the thickness of the wax layer.

-

Carefully remove the leaves from the solvent.

-

Filter the n-hexane extract to remove any particulate matter.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent has completely evaporated.

-

Redissolve the resulting wax residue in a small, known volume of n-hexane for subsequent analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 280°C at a rate of 5°C/min

-

Hold at 280°C for 10 minutes

-

-

Injection Volume: 1 µL (split or splitless mode)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 40-550

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in n-hexane.

-

Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the plant extract sample into the GC-MS under the same conditions.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Calculate the concentration of this compound in the sample by using the calibration curve.

Biosynthesis of this compound in Plants

This compound, like other very-long-chain alkanes (VLC-alkanes), is synthesized in the endoplasmic reticulum of epidermal cells. The biosynthesis pathway involves two main stages: the elongation of fatty acid chains and the subsequent conversion of the resulting very-long-chain fatty acids (VLCFAs) into alkanes.

The elongation process begins with a C16 or C18 fatty acid precursor, which undergoes a series of four enzymatic reactions, adding two carbon units in each cycle until the desired chain length is achieved. The resulting VLCFA, in the form of an acyl-CoA, is then channeled into the alkane-forming pathway. This pathway is a two-step process catalyzed by an enzymatic complex. The first step involves the reduction of the VLC-acyl-CoA to a fatty aldehyde. In the second step, the aldehyde is decarbonylated to produce an alkane with one less carbon atom than the original fatty acid precursor. For the synthesis of this compound (C21), a C22 VLCFA would be the immediate precursor. The enzymatic complex responsible for this conversion is thought to involve proteins such as ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[8]

Caption: Biosynthesis of this compound in the Endoplasmic Reticulum.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound in plant materials, from sample collection to final data analysis.

Caption: General Experimental Workflow for this compound Analysis.

References

- 1. Phytochemistry, pharmacology and medicinal properties of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agrijournals.ir [agrijournals.ir]

- 4. oiccpress.com [oiccpress.com]

- 5. researchgate.net [researchgate.net]

- 6. jast.modares.ac.ir [jast.modares.ac.ir]

- 7. nuft.edu.ua [nuft.edu.ua]

- 8. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

Heneicosane as an insect pheromone

An In-depth Technical Guide to Heneicosane as an Insect Pheromone

Abstract

This compound (n-C₂₁H₄₄) is a straight-chain saturated hydrocarbon that plays a critical role in the chemical communication systems of various insect species. Functioning as a semiochemical, it acts primarily as a releaser pheromone, eliciting immediate and specific behavioral responses. Its roles are notably diverse, ranging from mediating royal recognition in social insects like termites to acting as an oviposition attractant for disease vectors such as mosquitoes. This technical guide provides a comprehensive overview of this compound's function as an insect pheromone, detailing its biosynthesis, modes of action, and the experimental protocols used for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to support researchers in the fields of chemical ecology, pest management, and drug development.

Introduction to this compound

This compound is a C21 alkane that is a component of the cuticular hydrocarbon (CHC) profile of many insects.[1] While CHCs are broadly involved in preventing desiccation, specific compounds like this compound have evolved to serve as vital communication signals.[2] These signals can be intraspecific (pheromones) or interspecific (allelochemicals).[3][4] As a pheromone, this compound is non-volatile and typically perceived upon contact or at very close range, influencing critical behaviors that ensure colony stability and reproductive success.

Role of this compound in Key Insect Species

This compound's function has been identified in several insect orders, with its roles in termites and mosquitoes being the most extensively studied.

Termites: A Royal Recognition Pheromone

In the subterranean termite Reticulitermes flavipes, this compound is a key royal-specific pheromone that allows worker termites to recognize their reproductive counterparts (queens and kings).[5][6] This recognition is fundamental to maintaining the colony's social structure and division of labor.[5]

-

Mechanism of Action : The presence of this compound on the cuticle of an individual signals "royal status" to workers.[7] When workers encounter a royal, they perform specific behaviors, including vibratory shaking and increased antennation, which are not elicited by fellow workers.[4][8]

-

Context is Key : The behavioral effects of this compound are significantly amplified when presented within the context of the colony's own odor profile (a blend of other nestmate CHCs).[8] This suggests a two-step recognition process: the general colony odor provides a "home" context, while this compound within that context specifically identifies the royals.[8]

Table 1: Presence and Relative Abundance of this compound in Reticulitermes flavipes Castes

| Caste | This compound Presence | Relative Quantity | Citation(s) |

|---|---|---|---|

| Primary Queen/King | Absent | N/A | [9] |

| Neotenic Queen/King | Present | High | [9] |

| Worker | Absent or Trace Amounts | Very Low | [5][9] |

| Soldier | Present | High (Similar to Neotenics) |[9] |

Note: The presence of this compound in soldiers, as well as neotenics, but not primary reproductives, suggests a complex evolution of this chemical signal, potentially related to the different developmental pathways of these castes.[9]

Mosquitoes: An Oviposition-Attractant Pheromone

For mosquitoes in the genus Aedes, particularly the dengue vector Aedes aegypti, this compound functions as an oviposition-attractant pheromone.[7] It is produced by larvae and present on their cuticle, signaling to gravid females that a particular aquatic habitat is viable and has successfully supported development.[1][7]

-

Dose-Dependent Response : The response of gravid Ae. aegypti females to this compound is strongly dose-dependent. Low concentrations attract females to lay eggs, while high concentrations act as a repellent, likely signaling overcrowding and excessive larval competition.[1]

Table 2: Dose-Dependent Effects of this compound on Aedes aegypti

| Concentration / Dose | Experimental Assay | Observed Effect | Citation(s) |

|---|---|---|---|

| 10⁻⁶ g and 10⁻⁵ g | Y-tube Olfactometer | Attraction of gravid females | |

| 10⁻³ g | Y-tube Olfactometer | Repellency of gravid females | |

| 10 ppm (10 mg/L) | Oviposition Bioassay | Peak oviposition (most attractive) | |

| 1:100,000 in water | Oviposition Bioassay | Attraction | [1] |

| 1:1,000 in water | Oviposition Bioassay | Repellency | [1] |

| 10⁻⁷ g to 10⁻³ g | Electroantennography (EAG) | Dose-dependent increase in antennal response | |

Biosynthesis and Perception of this compound

Biosynthesis Pathway of Cuticular Hydrocarbons

This compound, like other n-alkanes, is synthesized de novo from fatty acid precursors, primarily in specialized cells called oenocytes which are associated with the fat body.[2] The biosynthetic pathway involves a series of enzymatic steps.[3][10]

-

Fatty Acid Synthesis : The process begins with the fatty acid synthase (FAS) complex, which builds up acyl-CoA chains (typically C16 or C18) from acetyl-CoA and malonyl-CoA precursors.[2][3]

-

Elongation : To produce very-long-chain fatty acids (VLCFAs), a series of membrane-bound elongase enzymes (ELOs) sequentially add two-carbon units from malonyl-CoA to the acyl-CoA chain until the desired length (e.g., C22 for this compound synthesis) is reached.[11][12]

-

Reduction : The very-long-chain acyl-CoA is then reduced to a corresponding long-chain aldehyde by a fatty acyl-CoA reductase (FAR).[2][3]

-

Oxidative Decarbonylation : In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom (as CO₂) to produce the final n-alkane hydrocarbon (C21 this compound from a C22 aldehyde).[3][12]

Figure 1. Biosynthetic pathway for n-alkane cuticular hydrocarbons like this compound.

Olfactory Perception Pathway

The perception of chemical cues like this compound is mediated by the insect's olfactory system, concentrated in the antennae. While this compound is largely non-volatile, it can be detected at close range or by direct contact (gustation), involving a cascade of molecular events.

-

Binding : Pheromone molecules enter sensilla pores on the antenna and are bound by Odorant-Binding Proteins (OBPs) in the sensillum lymph.

-

Transport : OBPs transport the hydrophobic pheromone molecules to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation : The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR), causing a conformational change.

-

Signal Transduction : The activated OR opens an ion channel, leading to the depolarization of the ORN membrane.

-

Neural Signal : This depolarization generates an action potential that travels down the axon of the ORN.

-

Brain Processing : The signal is processed in the antennal lobe of the insect brain and then relayed to higher brain centers, resulting in a specific behavioral output.

Figure 2. Generalized pathway for insect olfactory perception of a pheromone.

Experimental Protocols

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons

This protocol outlines the standard method for extracting and identifying this compound from insect cuticles using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Objective : To identify and quantify this compound in the CHC profile of an insect.

-

Materials : Live or frozen insect samples, glass vials, hexane (HPLC grade), vortex mixer, micropipettes, GC-MS system.

-

Sample Preparation : Place a known number of insects (e.g., 5-10 individuals of a specific caste) into a clean glass vial.

-

Extraction : Add a precise volume of hexane (e.g., 200 µL) to the vial, sufficient to submerge the insects.

-

Agitation : Gently agitate the vial on a vortex mixer for 2 minutes to dissolve the CHCs from the cuticle into the solvent.

-

Sample Transfer : Carefully remove the insects. Transfer the hexane extract to a new, clean vial, avoiding any debris. The sample can be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis : Inject 1-2 µL of the extract into the GC-MS.

-

GC Conditions (Typical): Use a non-polar column (e.g., DB-5ms). Set an oven temperature program starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 320°C) to separate compounds by boiling point.

-

MS Conditions (Typical): Use electron impact (EI) ionization at 70 eV. Scan a mass range from m/z 40 to 600.

-

-

Data Analysis : Identify this compound by comparing its retention time and mass spectrum to that of a pure synthetic standard. Quantify by integrating the peak area and comparing it to a standard curve.

Protocol 2: Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant, providing a quantitative measure of olfactory sensitivity.[13][14]

-

Objective : To determine if an insect antenna responds to this compound.

-

Materials : Live insect, microscope, micromanipulators, glass capillary electrodes, Ag/AgCl wires, electrolyte solution (e.g., Ringer's solution), amplifier, data acquisition system, stimulus delivery system (olfactometer).[15][16]

-

Insect Preparation : Anesthetize the insect by chilling. Immobilize it in a holder (e.g., a pipette tip or wax).

-

Electrode Placement :

-

Reference Electrode: Insert a glass electrode filled with electrolyte into the insect's head or eye.

-

Recording Electrode: Carefully excise the distal tip of one antenna and place the cut end into the recording electrode, ensuring a good electrical seal.[17]

-

-

Stimulus Preparation : Dissolve synthetic this compound in a solvent (e.g., paraffin oil or hexane) at various concentrations. Apply 10 µL of a solution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A solvent-only cartridge serves as the control.

-

Stimulus Delivery : Place the tip of the stimulus cartridge into a hole in the main tube of a continuous humidified air stream directed at the antenna. A puff of purified air is pushed through the cartridge, delivering the odorant to the antenna for a set duration (e.g., 0.5 seconds).

-

Recording : Record the voltage deflection (in millivolts) from the antenna using the data acquisition software. The peak amplitude of the negative deflection is the EAG response.

-

Data Analysis : Subtract the average response to the solvent control from the response to this compound for each concentration. Plot the dose-response curve.

Figure 3. Workflow diagram for a typical EAG experiment.

Protocol 3: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses an insect's behavioral preference between two odor sources.[18]

-

Objective : To determine if this compound is an attractant or repellent.

-

Materials : Glass Y-tube olfactometer, air source (pump), charcoal filter, humidifier, flow meters, odor sources, test insects.[19][20]

-

Setup : Assemble the Y-tube olfactometer. Connect each arm to a separate air stream that has been purified and humidified. Set a constant, equal airflow rate for both arms (e.g., 300 mL/min).[20]

-

Odor Source Preparation : Place a filter paper treated with a this compound solution into the airstream of one arm (the "treatment" arm). Place a filter paper with solvent only in the other arm (the "control" arm).

-

Insect Acclimation : Place a single insect in a release chamber and allow it to acclimate for 1-2 minutes.

-

Trial : Introduce the insect into the base of the Y-tube. Allow it a set amount of time (e.g., 5 minutes) to make a choice.[21] A "choice" is recorded when the insect moves a set distance past the Y-junction into one of the arms and remains there for a minimum time (e.g., 10 seconds).[19]

-

Data Collection : Record the number of insects choosing the treatment arm, the control arm, and those making no choice.

-

Controls : After every few trials (e.g., 5-10 insects), swap the positions of the treatment and control arms to eliminate positional bias. Clean the Y-tube thoroughly with solvent and bake it between testing different compounds or concentrations.

-

Data Analysis : Use a Chi-squared test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.

Applications and Future Directions

Applications in Pest Management

The role of this compound as an attractant provides a powerful tool for integrated pest management (IPM) strategies, particularly for mosquitoes.

-

Surveillance and Monitoring : Traps baited with this compound can be used to monitor populations of gravid female Aedes mosquitoes, providing early warnings for disease outbreak potential.

-

Attract-and-Kill Strategies : this compound can be combined with insecticides or insect growth regulators in "ovitraps." Gravid females are lured to the trap to lay eggs, where they are exposed to the lethal agent, or the eggs they lay are unable to develop, thus reducing the next generation of vectors.

Potential in Drug Development

Beyond its role in chemical ecology, this compound has been reported to possess intrinsic biological activities that may be of interest to drug development professionals. Studies have indicated potential anti-inflammatory, analgesic, and antipyretic properties, though the mechanisms are not fully understood.[5] This opens an avenue for exploring long-chain alkanes as a novel class of therapeutic agents.

Future Research

While significant progress has been made, several questions remain.

-

Receptor Identification : The specific olfactory receptors (ORs) that bind this compound in termites and mosquitoes have not yet been identified. Their characterization could lead to the development of highly specific agonists or antagonists.

-

Primer Effects : It is unknown whether this compound has any long-term "primer" effects (e.g., physiological changes) in addition to its immediate "releaser" behavioral effects, particularly in termites.[9]

-

Biosynthesis Regulation : Understanding the genetic and hormonal regulation of the this compound biosynthesis pathway could reveal novel targets for disrupting pheromone production as a pest control strategy.

References

- 1. 2.9. Y-Tube Olfactometer Behavioral Bioassays [bio-protocol.org]

- 2. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Termite Queen, King Recognition Pheromone Identified | NC State News [news.ncsu.edu]

- 9. Distinct chemical blends produced by different reproductive castes in the subterranean termite Reticulitermes flavipes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of cuticular hydrocarbons (Chapter 3) - Insect Hydrocarbons [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electroantennography - Wikipedia [en.wikipedia.org]

- 14. ockenfels-syntech.com [ockenfels-syntech.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Y-tube behavioral assay [bio-protocol.org]

- 20. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 21. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of Heneicosane in termites

An In-depth Technical Guide on the Biological Role of Heneicosane in Termites

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a straight-chain alkane (n-C21), plays a pivotal role in the chemical communication systems of certain termite species, most notably the Eastern subterranean termite, Reticulitermes flavipes. This cuticular hydrocarbon (CHC) functions as a key signaling molecule, primarily involved in the recognition of royal castes, thereby ensuring the stability and social cohesion of the colony. This technical guide provides a comprehensive overview of the biological functions of this compound, detailed experimental protocols for its study, and quantitative data on its caste-specific distribution.

Biological Role of this compound

This compound's primary established role in termites is as a royal-recognition pheromone .[1][2][3][4][5] It is a component of the complex blend of chemicals on the cuticle of reproductive individuals, allowing worker termites to identify and provide appropriate care to the queen and king.[1][3]

Royal Recognition and Colony Homeostasis

The presence of this compound on the body surface of royal termites, but not on workers, serves as a definitive chemical cue for royalty.[3][4] This recognition is critical for:

-

Maintaining Social Order: By recognizing the presence of a functional king and queen, workers are assured of the colony's reproductive stability.[1]

-

Directing Royal Care: The pheromone elicits specific behaviors from worker termites, including increased rates of grooming (allogrooming) and feeding (trophallaxis) directed towards the royals.

-

Regulating Reproduction: The presence of the royal pheromone can inhibit the development of new reproductive individuals (neotenics) from the worker caste, thus preventing reproductive conflict within the colony.

Behavioral Responses

Worker termites exhibit distinct and quantifiable behavioral responses upon encountering this compound. The two primary behaviors are:

-

Antennation: Increased touching of the royal individual with their antennae.[2]

-

Vibratory Shaking: A rapid side-to-side or longitudinal oscillation of the body.[2][4]

These behaviors are significantly amplified when this compound is presented in conjunction with other cuticular hydrocarbons from their nestmates, highlighting the importance of the overall colony odor as a chemical context for royal recognition.[1][2][5]

Quantitative Data on this compound Distribution

The distribution and abundance of this compound are highly specific to certain castes within a termite colony. The following tables summarize the available quantitative data from studies on Reticulitermes flavipes.

Table 1: Presence and Relative Abundance of this compound Across Castes in Reticulitermes flavipes

| Caste | Presence of this compound | Relative Abundance/Notes | Citations |

| Neotenic Queen | Present | Found in the majority of individuals studied (e.g., 75% of females in one study). Considered a "royal-specific" hydrocarbon in this context. | [2][6][7] |

| Neotenic King | Present | Found in a significant proportion of individuals (e.g., 50% of males in one study). | [6] |

| Primary Queen | Absent | Not detected in primary reproductives, regardless of age or reproductive status. | [1][6] |

| Primary King | Absent | Not detected in primary reproductives. | [1][6] |

| Worker | Absent | Not found on worker termites; its absence is a key part of the recognition signal. | [2][3][4][7] |

| Soldier | Present (in some individuals) | Found in some soldiers (e.g., 7 out of 10 analyzed in one study) in quantities similar to neotenics. | [1] |

| Nymph | Absent | Not detected in nymphs. | [6] |

| Alate | Absent | Not detected in alates (winged reproductives before they establish a new colony). | [6] |

Table 2: Worker Behavioral Responses to this compound

| Stimulus | Mean Shaking Events (per 5 min) | Mean Antennation Duration (s) | Citations |

| Live Neotenic Queen | 23.3 ± 2.60 | High (specific duration not quantified) | [2] |

| Live Neotenic King | 41.5 ± 7.94 | High (specific duration not quantified) | [2] |

| Live Worker | 5.8 ± 0.98 | Low (specific duration not quantified) | [2] |

| Live Soldier | 4.1 ± 0.90 | Low (specific duration not quantified) | [2] |

| Glass Dummy + this compound | Significantly higher than control | Significantly higher than control | [5][8] |

| Glass Dummy + Worker Extract | Low | Low | [3][8] |

| Glass Dummy + this compound + Worker Extract | Highest response; significantly amplified compared to this compound alone. | Highest response; significantly amplified compared to this compound alone. | [1][2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in termites.

Extraction and Analysis of Cuticular Hydrocarbons (CHCs)

This protocol outlines the steps for extracting CHCs from individual termites and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Termites from different castes

-

Hexane or Heptane (chromatography grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Internal standard (e.g., n-octacosane or n-nonadecane) of known concentration

-

Microsyringes

-

Nitrogen gas stream

-

GC-MS system with a non-polar capillary column (e.g., DB-5)

Procedure:

-

Sample Preparation: Euthanize individual termites by freezing.

-

Extraction: Submerge a single termite in a glass vial containing a precise volume of hexane (e.g., 50 µL) with a known amount of internal standard (e.g., 500 ng of n-nonadecane) for 10 minutes.[9]

-

Solvent Evaporation: Remove the termite from the vial. Concentrate the hexane extract to a smaller volume (e.g., 5 µL) under a gentle stream of nitrogen gas.[9]

-

GC-MS Analysis: Inject a portion of the concentrated extract (e.g., 2 µL) into the GC-MS.[9]

-

Data Analysis: Identify this compound and other CHCs based on their mass spectra and retention times compared to known standards. Quantify the amount of this compound relative to the internal standard.

Royal Recognition Bioassay Using Glass Dummies

This bioassay is designed to test the behavioral response of worker termites to this compound in a controlled setting.

Materials:

-

Worker termites (e.g., 30 per replicate) and soldiers (e.g., 2 per replicate).[8]

-

Petri dishes lined with moistened filter paper.

-

Glass dummies (e.g., small glass beads or sealed capillary tubes) of a similar size to a termite queen.

-

Synthetic this compound.

-

Hexane.

-

Worker CHC extract (prepared as in section 3.1 by pooling multiple workers).[8]

-

Video recording equipment.

Procedure:

-

Preparation of Test Arenas: Place 30 worker termites and 2 soldiers into each Petri dish and allow them to acclimate.

-

Treatment of Glass Dummies:

-

Control: Coat a glass dummy with a small volume of pure hexane and allow it to evaporate.

-

This compound Only: Dissolve a known amount of this compound in hexane and apply it to a glass dummy.

-

Worker Extract Only: Apply a known concentration of worker CHC extract to a glass dummy.[3]

-

This compound + Worker Extract: Apply a mixture of this compound and worker CHC extract to a glass dummy.[3][8]

-

-

Bioassay:

-

Data Analysis: Quantify the frequency and duration of specific behaviors, such as shaking and antennation, directed towards the glass dummy in each treatment group. Compare the results statistically (e.g., using ANOVA).[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships described in this guide.

Caption: Signaling pathway for royal recognition in termites mediated by this compound.

Caption: Experimental workflow for the analysis of termite cuticular hydrocarbons.

Caption: Logical flow of the glass dummy bioassay for testing royal recognition.

Implications for Drug and Pest Control Development

A thorough understanding of the role of this compound opens up new avenues for termite control strategies. Disrupting this vital chemical communication channel could lead to:

-

Colony Instability: The inability of workers to recognize and care for the royals could lead to their neglect and death, ultimately causing the collapse of the colony.

-

Reproductive Chaos: Interference with the pheromonal suppression of new reproductives could lead to infighting and a breakdown of the colony's social structure.

-

Targeted Baits: Baits could be formulated with compounds that block the perception of this compound or mimic it to lure termites to a toxicant.

Further research into the biosynthesis of this compound in termites and the specific receptors involved in its detection could provide even more precise targets for novel and environmentally friendly pest management solutions.

References

- 1. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 2. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 3. professionalpestmanager.com [professionalpestmanager.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Heneicosane CAS number and synonyms

An In-Depth Technical Guide to Heneicosane for Researchers and Drug Development Professionals

Introduction

This compound is a straight-chain saturated hydrocarbon with the chemical formula C21H44.[1][2] As a long-chain alkane, it is a white, waxy solid at room temperature.[2][3] this compound and its derivatives are of growing interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their bioactive properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, synthesis protocols, and its emerging applications.

Chemical Identifiers and Synonyms

Accurate identification of chemical compounds is critical in research and development. The Chemical Abstracts Service (CAS) number for this compound is a universally recognized identifier.

| Identifier | Value |

| CAS Number | 629-94-7[1][2][3][4][5] |

| Molecular Formula | C21H44[1][2][4][5] |

| IUPAC Name | This compound[2][4] |

| Synonyms | n-Heneicosane, Henicosan, ALKANE C21[1][3][4][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Weight | 296.57 g/mol [3][5] |

| Appearance | White waxy solid[2][5] |

| Melting Point | 39-41 °C[3][5] |

| Boiling Point | 356.10 °C[2] |

| Solubility | Insoluble in water[1][5]; Soluble in organic solvents like hexane, benzene, and chloroform[1][5] |

| Density | 0.792 g/cm³[5] |

| Flash Point | 113 °C (closed cup)[3] |

| Vapor Pressure | <1 mmHg (at 20 °C)[3][5] |

Synthesis of n-Heneicosane: An Experimental Protocol

A common and efficient method for the preparation of n-heneicosane involves a two-step process.[6] This process is advantageous due to its high yield (>95%) and purity (>99%).[6]

Step 1: Synthesis of 2-Heneicosanone

-

Reactants and Catalyst : To a 2-liter, two-necked round-bottom flask equipped with a water condenser, calcium chloride guard tube, and a mechanical stirrer, add 70 g of 2,4-pentanedione, 650 g of 1-bromooctadecane, 8 g of 18-crown-6 (as a catalyst), 140 g of anhydrous potassium carbonate, and 600 ml of absolute ethanol.[6]

-

Reaction Conditions : The mixture is stirred and refluxed at 90°C.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solid is filtered off, and the ethanol is removed from the filtrate by distillation. The resulting residue is then subjected to hydrolysis.

Step 2: Reduction of 2-Heneicosanone to n-Heneicosane

-

Reduction Reaction : The 2-heneicosanone obtained from Step 1 is reduced using hydrazine hydrate and potassium hydroxide in diethylene glycol.[6]

-

Extraction and Purification : The n-heneicosane is separated by extraction with dichloromethane, followed by evaporation of the solvent.[6]

-

Final Purification : The crude n-heneicosane is purified by distillation (Boiling Point 129°C at 0.05 mm Hg pressure) followed by recrystallization from acetone.[6] The final product has a melting point of 41-42°C.[6]

Caption: A flowchart illustrating the two-step synthesis of n-heneicosane.

Applications in Research and Drug Development

This compound has been identified as a bioactive compound with several potential therapeutic applications.

-

Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has demonstrated strong antibacterial effects against Streptococcus pneumoniae and antifungal activity against Aspergillus fumigatus.[7] This suggests its potential as a lead compound for the development of new antimicrobial agents.

-

Anti-inflammatory and Analgesic Effects : this compound has been reported to possess anti-inflammatory and antioxidant properties.[7] In animal models, n-alkanes including this compound have shown analgesic effects, possibly through the suppression of inflammation.[7]

-

Pheromonal Activity : this compound acts as a pheromone in some insect species, such as the queen and king termites (Reticulitermes flavipes) and certain mosquitoes of the genus Aedes.[2] This property can be exploited in pest management strategies.

-

Natural Occurrence : this compound is a naturally occurring compound found in various plants, including Periploca laevigata, Carthamus tinctorius (safflower), Rosa damascena, and Sambucus nigra.[2][4] This natural origin makes it a subject of interest in phytochemistry and ethnopharmacology.

-

Toxicology and Safety : In developmental toxicity studies in rats, this compound was found to be neither embryotoxic nor teratogenic at a dose of 1 g/kg.[8] The established no-observed-adverse-effect level (NOAEL) was greater than 500 mg/kg.[8]

Conclusion

This compound is a long-chain alkane with a growing profile of interesting biological activities. For researchers and professionals in drug development, it represents a potential source of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Its well-defined synthesis and favorable preliminary safety data make it an attractive molecule for further investigation. The information provided in this guide serves as a foundational resource for those interested in exploring the scientific and therapeutic potential of this compound.

References

- 1. CAS 629-94-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 98 629-94-7 [sigmaaldrich.com]

- 4. This compound | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-HENEICOSANE | 629-94-7 [chemicalbook.com]

- 6. US7615672B2 - Process for the preparation of n-heneicosane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Methodological & Application

Application Note: Heneicosane as an Internal Standard for Quantitative GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.